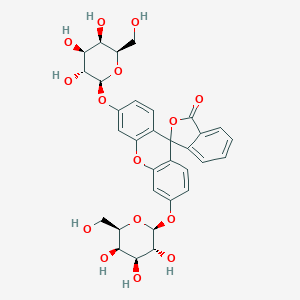

Fluorescein-digalactoside

概要

説明

Fluorescein is a fluorescent compound that has been extensively studied due to its unique spectral properties and its ability to exist in multiple forms. The research on fluorescein has revealed that it can exist in three solid forms: yellow, red, and a newly isolated colorless form. Each of these forms has a distinct structure, which has been elucidated using spectroscopic methods, particularly infrared absorption. The colorless form is characterized by a lactone structure, the red solid is identified as having a p-quinone structure, and the yellow solid is described as a zwitterion with a positive charge distributed over the oxygen-bearing ring .

Synthesis Analysis

The synthesis of fluorescein and its derivatives, including fluorescein-digalactoside, is not detailed in the provided papers. However, understanding the structural differences among the solid forms of fluorescein is crucial for the synthesis of specific derivatives. The synthesis process would likely involve the careful control of conditions to favor the formation of the desired form, which could then be functionalized further to attach galactoside moieties .

Molecular Structure Analysis

The molecular structure of fluorescein is complex and can undergo various prototropic forms in aqueous solution. The study of these forms has shown that fluorescein can exist in seven prototropic forms, with the neutral form being a mixture of lactone (70%), zwitterionic (15%), and quinoid (15%) forms. The molecular structure of fluorescein is highly dependent on the pH of the environment, which influences the ionization state of the molecule. The pKa values for the ionization transitions of the neutral xanthene, carboxylic acid, and cationic xanthene groups have been determined to be 6.3, and 3.1–3.4, respectively, with lactonization occurring at a pKa of 2.4 .

Chemical Reactions Analysis

The chemical reactions of fluorescein, particularly in aqueous solution, involve prototropic transitions that are influenced by the pH of the solution. The absorption data analysis has identified the forms of fluorescein present in solution and their corresponding pKa values. These transitions between forms are crucial for understanding the reactivity of fluorescein and its derivatives in various environments. The spectral properties of these forms have been characterized, which is essential for predicting the behavior of fluorescein in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescein are closely tied to its prototropic forms and their spectral characteristics. The absorption and emission spectra of the different forms of fluorescein have been identified, with the quinoid and monoanion forms having similar absorption spectra, and the zwitterion spectrum being similar to that of the cation but blue-shifted by 3 nm. The emission spectra of the monoanion and quinoid forms are also similar but not identical. These spectral properties are indicative of the physical and chemical behavior of fluorescein in various environments and are essential for its application as a fluorescent probe .

科学的研究の応用

Diagnosis and Localization in Central Nervous System

Fluorescein has been utilized in studying capillary permeability in diseases of the central nervous system and in investigations of circulation time. It shows a special affinity for tumor cells and is used in the study of the blood-aqueous humor barrier (Davis & Goldstein, 1952).

Ophthalmological Applications

In ophthalmology, fluorescein is used for various purposes including the examination of the blood-aqueous barrier, staining corneal erosion, and diagnosis of ocular herpes simplex virus and adenovirus infection. It also plays a role in fluorescence fundus photography for studying retinal circulation and related disorders (Mitsui, Matsubara, & Kanagawa, 1969).

Fluorescein in Surgical Treatment of Malignant Gliomas

Fluorescein's ability to accumulate in areas where the blood-brain barrier is damaged makes it suitable for intraoperative visualization of malignant gliomas. It aids in the fluorescence-guided resection of such tumors, providing a method for improved surgical outcomes (Acerbi et al., 2014).

Role in Ocular Surface Integrity

Sodium fluorescein is used to evaluate ocular surface integrity due to its fluorescent properties and high visibility at low concentrations. Its clinical understanding and interpretation are based on assumption and clinical intuition rather than evidence-based science (Morgan & Maldonado-Codina, 2009).

Photochemical Properties and Applications

Fluorescein, eosin Y, and rose bengal, when irradiated with visible light, release carbon monoxide, a bioactive gasotransmitter. This property could be considered in applications of these dyes and might be utilized as visible-light activatable CO-releasing molecules with biological implications (Martínek et al., 2022).

Fluorescein in Geothermal Tracing

Fluorescein is used as a dye to trace the path of injected fluids in geothermal reservoirs. Its thermal stability up to 300°C makes it a useful tool in geothermal tracer tests, particularly in environments with temperatures below 210°C (Adams & Davis, 1991).

Safety And Hazards

将来の方向性

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

特性

IUPAC Name |

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-WBCGDKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170431 | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-digalactoside | |

CAS RN |

17817-20-8 | |

| Record name | Fluorescein-digalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

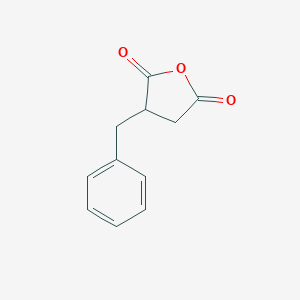

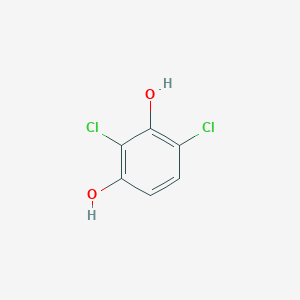

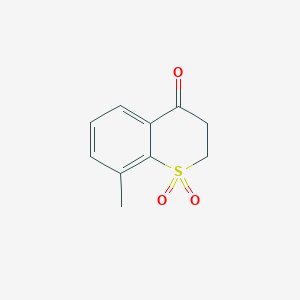

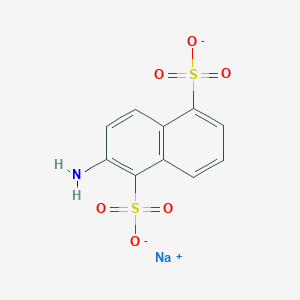

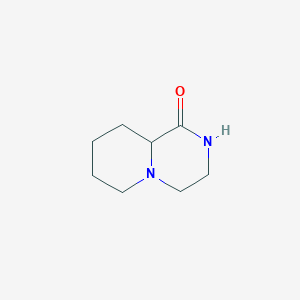

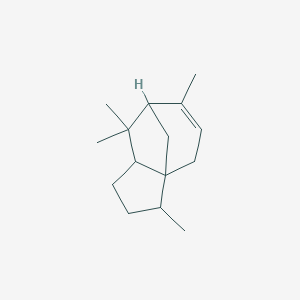

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)